

3,4-Dichloro-5-hydroxyfuran-2(5H)-one basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichloro-5-hydroxyfuran-2(5H)-one

Cat. No.: B1213840

[Get Quote](#)

An In-Depth Technical Guide to the Core Properties of **3,4-Dichloro-5-hydroxyfuran-2(5H)-one**

Introduction

3,4-Dichloro-5-hydroxyfuran-2(5H)-one, more commonly known as mucochloric acid (MCA), is a highly reactive organic compound with significant relevance in diverse scientific fields.^{[1][2]} Its importance stems from its role as a key intermediate in chemical synthesis, its presence as a disinfection byproduct in drinking water, and its notable biological activity.^[3] This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and toxicological profile of mucochloric acid, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to offer a logical flow of information, beginning with its basic chemical identity and culminating in its biological implications.

Chemical and Physical Properties

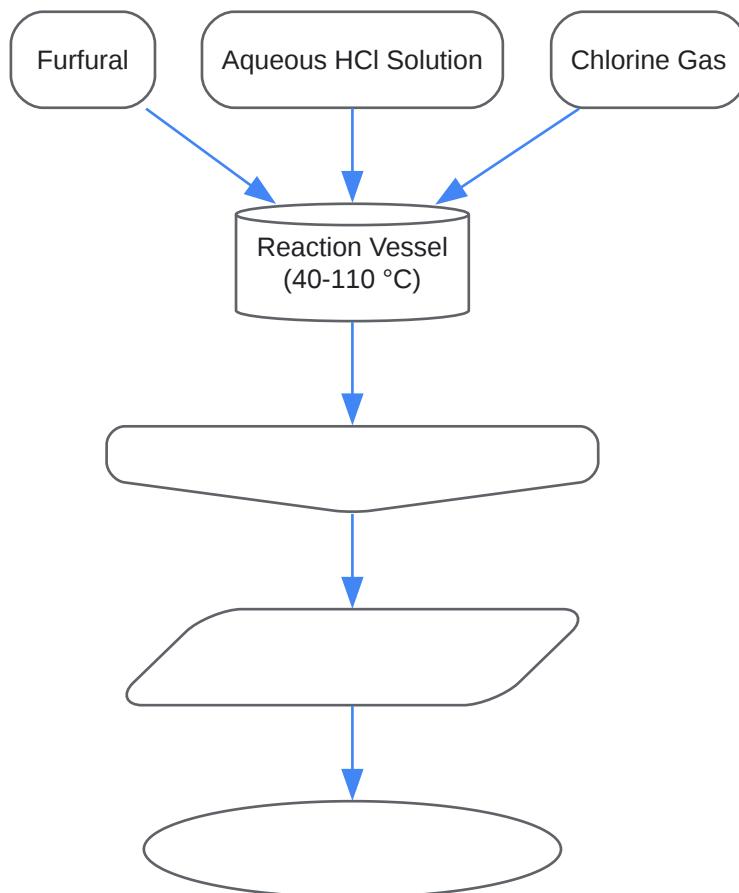
Mucochloric acid is a multifaceted molecule that can exist in equilibrium between a cyclic lactone form and an open-chain aldehyde form, (Z)-2,3-dichloro-4-oxobut-2-enoic acid.^{[1][4]} In the solid state and in organic solutions, the cyclic form is predominant.^[4] The presence of two electronegative chlorine atoms and a conjugated carbonyl system renders the molecule highly reactive.^[1]

Core Identifiers and Physicochemical Data

A summary of the key properties of mucochloric acid is presented in the table below for quick reference.

Property	Value	Source(s)
CAS Number	87-56-9	[5]
Molecular Formula	C ₄ H ₂ Cl ₂ O ₃	[5]
Molecular Weight	168.96 g/mol	[6][7]
Appearance	White to light beige crystalline powder	[3]
Melting Point	125-128 °C	[3][8]
pKa	4.20	[6]
Solubility	Slightly soluble in cold water; soluble in hot water, DMSO, and other chlorinated and oxygenated solvents.[2][6]	[2][6]
Synonyms	Mucochloric acid (MCA), 2,3-Dichloro-4-oxo-2-butenoic acid, Dichloromalealdehydic acid	[2][9][10]

Structural Tautomerism


The chemical behavior of mucochloric acid is significantly influenced by its ability to exist in both cyclic and acyclic forms. The equilibrium is pH-dependent; the cyclic lactol form is favored in acidic solutions, while the deprotonated, open-chain carboxylate form is more prevalent under basic conditions.[4] This duality is crucial for understanding its reactivity with various nucleophiles.

Caption: pH-dependent equilibrium of mucochloric acid.

Synthesis and Reactivity

General Synthesis Workflow

Mucochloric acid is typically synthesized via the oxidation and chlorination of furfural in an acidic aqueous medium.^{[11][12]} This process involves the reaction of furfural with chlorine gas in a concentrated hydrochloric acid solution.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of mucochloric acid.

Detailed Synthesis Protocol

The following protocol is a generalized procedure based on established methods.^{[11][12]}

- Preparation: Prepare a concentrated aqueous solution of hydrochloric acid in a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control.

- Reactant Addition: While maintaining the temperature between 40 °C and 110 °C, conjointly pass gaseous chlorine and furfural into the stirred HCl solution. A molar ratio of at least 6:1 (chlorine to furfural) is recommended for optimal yield.[11]
- Reaction: Continue the addition and stirring until the reaction is complete, which can be monitored by appropriate analytical techniques.
- Crystallization: Withdraw a portion of the reaction mixture and cool it to induce the precipitation of mucochloric acid crystals.
- Isolation: Separate the precipitated mucochloric acid from the mother liquor by filtration.
- Purification: The crude product can be further purified by recrystallization from hot water.[3]

Chemical Reactivity

Mucochloric acid's reactivity is dominated by its electrophilic nature. The electron-withdrawing effects of the chlorine atoms and the carbonyl group make the furanone ring susceptible to nucleophilic attack.[1] It readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols. These reactions can proceed via substitution at the C5 position or through more complex pathways involving ring-opening. For instance, it reacts with acyl chlorides or anhydrides in the presence of a base to form acylated derivatives.[1] The reaction with nucleosides like adenosine and cytidine has been studied extensively due to its relevance to its genotoxic mechanism, leading to the formation of various adducts.[13][14]

Spectroscopic and Analytical Characterization

Accurate identification and quantification of mucochloric acid are essential for both synthetic chemistry and environmental monitoring.

Spectroscopic Data

While detailed spectra require acquisition under specific conditions, the following table summarizes the expected and reported spectroscopic characteristics for mucochloric acid.

Technique	Key Features	Source(s)
¹ H NMR	A proton NMR spectrum would be expected to show a signal for the aldehydic proton (in the acyclic form) and the proton at the C5 position of the furanone ring, as well as the acidic hydroxyl proton.	[6][15][16]
¹³ C NMR	The ¹³ C NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aldehydic carbonyl carbon, and the two sp ² carbons of the double bond, which are attached to chlorine atoms.	[6][15][17]
IR Spectroscopy	The IR spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the furanone ring and the carboxylic acid, and the C=C stretch of the alkene.	[5][6]
Mass Spectrometry	Electron ionization mass spectrometry data is available, which would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.	[5][6][10]

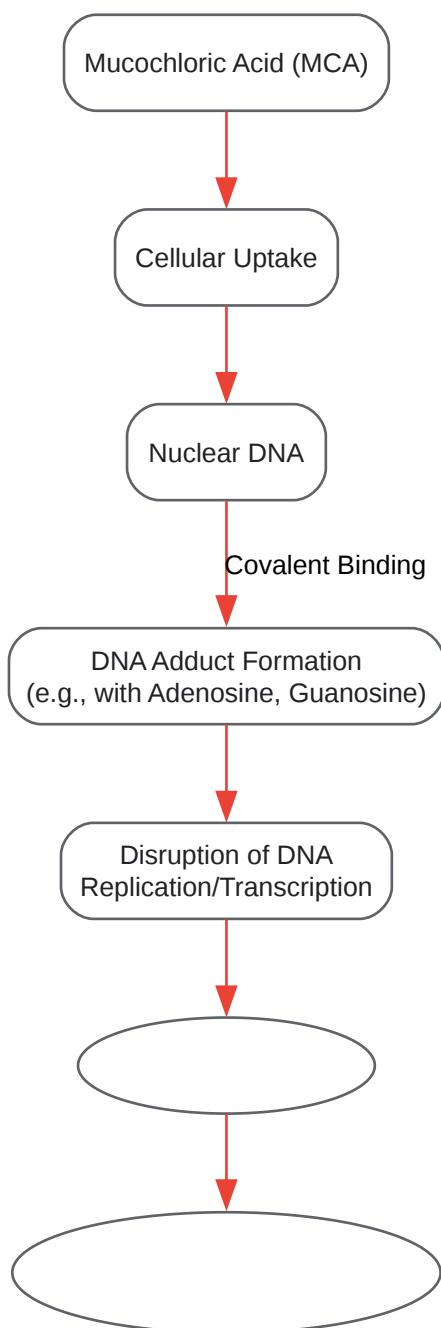
Analytical Methods for Detection

Given its status as a disinfection byproduct, sensitive analytical methods have been developed for its detection in environmental samples.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing mucochloric acid in water samples.[18] The protocol typically involves:
 - Sample Preparation: Acidification of the water sample followed by extraction with an organic solvent (e.g., ethyl acetate).
 - Derivatization: Conversion of the polar mucochloric acid into a more volatile derivative (e.g., by methylation) to improve chromatographic performance.
 - Analysis: Separation on a GC column and detection by MS, which provides both high sensitivity and structural confirmation.
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of mucochloric acid, often with UV detection. This method may not require derivatization, simplifying sample preparation.[13][19]

Biological Activity and Toxicological Profile

The biological effects of mucochloric acid are of significant interest, particularly to drug development professionals and toxicologists.


Toxicity Data

Mucochloric acid exhibits moderate to high acute toxicity and is corrosive to skin and eyes.[6][9][13]

Parameter	Value	Species	Route	Source(s)
LD ₅₀	100 mg/kg	Rat	Oral	[20]
LD ₅₀	300-400 mg/kg	Rat	Oral	[6][13]
Corrosivity	Causes severe skin burns and eye damage	Rabbit	Dermal/Ocular	[6][13]
Sensitization	Potential for skin sensitization in humans	Human	Dermal	[13]

Genotoxicity and Mechanism of Action

Mucochloric acid is a known genotoxic compound and a bacterial mutagen.^{[2][21]} Its genotoxicity is attributed to its ability to react with DNA. The mechanism involves the formation of covalent adducts with DNA bases, particularly purines like adenosine and guanosine.^[6] These adducts can disrupt DNA replication and transcription, leading to mutations.^{[21][22]} Specifically, it has been shown to form etheno derivatives and other adducts with nucleosides, which can lead to DNA strand cleavage.^{[6][13]}

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Mucochloric acid CAS#: 87-56-9 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Mucochloric acid [webbook.nist.gov]
- 6. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ムコクロロ酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Mucochloric acid [webbook.nist.gov]
- 11. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
- 12. US3407228A - Continuous production of mucochloric acid - Google Patents [patents.google.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file1.lookchem.com [file1.lookchem.com]
- 21. asianjpr.com [asianjpr.com]
- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- To cite this document: BenchChem. [3,4-Dichloro-5-hydroxyfuran-2(5H)-one basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213840#3-4-dichloro-5-hydroxyfuran-2-5h-one-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com